

Reference standards for 3-(4-Chlorophenyl)benzo[d]isoxazole characterization

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)benzo[d]isoxazole
Cat. No.: B11879482

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Reference Standard Characterization: 3-(4-Chlorophenyl)benzo[d]isoxazole

A Senior Scientist's Guide to Purity, Stability, and Analytical Validation

Executive Summary

In the high-stakes landscape of antipsychotic drug development—specifically within the Risperidone and Paliperidone structural families—the benzisoxazole moiety is the pharmacophore's anchor. **3-(4-Chlorophenyl)benzo[d]isoxazole** serves as a critical reference marker. It functions either as a structural analog for Structure-Activity Relationship (SAR) studies or, more critically, as a process-related impurity standard where the typical fluorine substituent (found in Risperidone) is absent or replaced.

Characterizing this molecule requires navigating a specific chemical vulnerability: the lability of the isoxazole ring toward base-catalyzed ring opening (Kemp elimination). This guide moves

beyond basic "Certificate of Analysis" parameters to provide a robust, self-validating characterization strategy.

Part 1: The Criticality of the Standard

Why does this specific reference standard matter? In regulatory filings (IND/NDA), "purity" is insufficient. You must prove specificity.

- **Impurity Identification:** In the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, chlorobenzene analogs can be introduced via starting material contamination. This standard validates your ability to detect non-fluorinated impurities.
- **Ring-Opening Surveillance:** The isoxazole ring is thermodynamically poised to open into salicylonitrile derivatives under basic conditions. This standard is essential for quantifying degradation.
- **ICH Compliance:** According to ICH Q3A(R2), any impurity >0.10% must be identified. Without a qualified standard of this specific analog, relative retention times (RRT) are guesswork.

Part 2: Comparative Analysis of Reference Standard Types

Not all "reference standards" are created equal. Choosing the wrong grade for your development phase can lead to costly OOS (Out of Specification) investigations.

Feature	Primary Reference Standard (Pharmacopeial/USP -Traceable)	Certified Reference Material (CRM) - ISO 17034	Analytical / Research Grade
Primary Use	Release testing of GMP batches; Dispute resolution.	Method validation; Instrument calibration; Quantification.	Early-stage R&D; Peak identification; Qualitative markers.
Traceability	Absolute (Metrological traceability to SI units often via mass balance).	High (Traceable to primary standards).	Variable (Often based on area normalization).
Assay Method	Mass Balance (100% - Impurities - Water - Solvents - Ash).	qNMR or Mass Balance.	HPLC Area % (Risky: assumes equal response factors).
Uncertainty	Not typically reported (assumed absolute).	Explicitly stated (e.g., 99.5% ± 0.3%).	Not reported.
Cost		\$	\$
Scientist's Verdict	Overkill for early R&D. Mandatory for Phase 3/Commercial.	The Gold Standard for robust internal method development.	Acceptable only if you perform your own structural confirmation (NMR/MS).

Part 3: Analytical Characterization Strategy

As a Senior Application Scientist, I advocate for a "Triangulation Strategy": Purity (HPLC), Structure (NMR), and Volatiles (TGA/KF) must align. If they don't, your standard is compromised.

Protocol 1: HPLC-UV Purity Assessment (The Workhorse)

Challenge: The isoxazole nitrogen is weakly basic. Standard silica columns may cause tailing, and the ring is sensitive to high pH.

Methodology:

- Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ring and suppresses silanol interactions).
- Mobile Phase B: Acetonitrile (ACN).[1]
- Gradient:
 - 0 min: 90% A / 10% B
 - 15 min: 10% A / 90% B
 - 20 min: 10% A / 90% B
 - 21 min: 90% A / 10% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV @ 254 nm (aromatic core) and 280 nm.
- Temperature: 30°C.

Self-Validating Check: Inject a "stressed" sample (exposed to 0.1N NaOH for 1 hour). If your method cannot resolve the ring-opened salicylonitrile degradation product from the parent peak, the method is invalid.

Protocol 2: Structural Elucidation via $^1\text{H-NMR}$

Challenge: Distinguishing the 3-phenyl protons from the benzo-fused ring protons.

Methodology:

- Solvent: DMSO- d_6 (Avoid CDCl_3 if trace acid is present, which can induce shifts).
- Key Signals:

- 7.5 - 7.8 ppm: Multiplets corresponding to the 4-chlorophenyl ring.
- 7.9 - 8.2 ppm: The benzo-ring protons (positions 4, 5, 6, 7). Look for the doublet at the lowest field (position 7) due to the electron-withdrawing effect of the isoxazole nitrogen.

Protocol 3: Impurity Identification via LC-MS

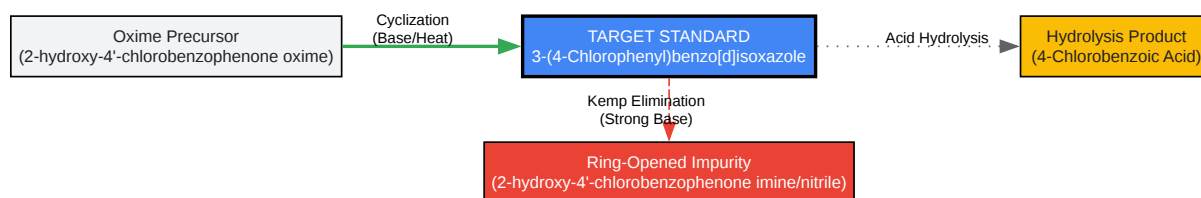
Methodology:

- Ionization: ESI Positive Mode (M+H)+.
- Target Mass:
 - Parent: ~230.03 Da (Calculated for C₁₃H₈ClNO).
 - Note: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Part 4: Visualization of Chemical Pathways & Workflow

Diagram 1: Synthesis and Degradation Pathways

This diagram illustrates the genesis of the molecule and its primary degradation route—critical knowledge for interpreting impurity profiles.

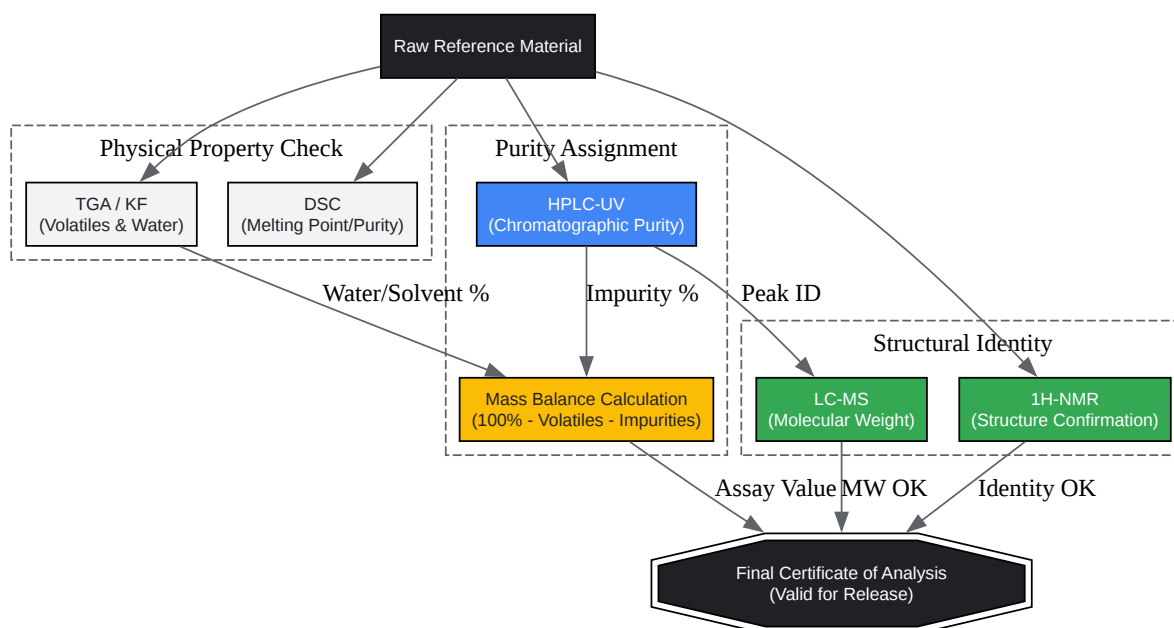


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Caption: Chemical lineage of **3-(4-Chlorophenyl)benzo[d]isoxazole**, highlighting the critical base-catalyzed ring-opening vulnerability (Kemp Elimination).

Diagram 2: The "Triangulation" Characterization Workflow

A logical flow for validating the reference standard before use in critical assays.



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Caption: The "Triangulation" workflow ensures that purity (HPLC), identity (NMR/MS), and volatile content (TGA) are integrated into the final assay value.

Part 5: Experimental Data (Representative)

The following data illustrates the expected performance differences between a crude research sample and a fully characterized reference standard.

Table 1: Comparative Characterization Data

Test Parameter	Research Grade (Crude)	Qualified Reference Standard (Recrystallized)	Method Note
Appearance	Off-white to yellow powder	White crystalline solid	Visual inspection. Yellowing often indicates oxime presence.
HPLC Purity (Area %)	94.2%	99.8%	Gradient method (Protocol 1).
Major Impurity (RRT 0.85)	4.5% (Oxime precursor)	< 0.05%	Precursor fails to cyclize completely in crude batches.
Water Content (KF)	1.2%	0.1%	Hydrophobicity of the pure crystal lattice excludes water.
Assay (Mass Balance)	93.0%	99.7%	The research grade overestimates purity if only HPLC is used.

References

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